2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Description
This compound features a tricyclic 1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene core substituted with a cyano group at position 4 and a sulfanyl-acetamide moiety linked to a 3,4-dimethoxyphenethyl chain. The 3,4-dimethoxyphenyl group is notable for its electron-rich aromatic system, which may contribute to interactions with receptors or enzymes via π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-29-19-4-3-15(11-20(19)30-2)5-8-25-21(28)14-31-23-17(13-24)12-18-22(26-23)16-6-9-27(18)10-7-16/h3-4,11-12,16H,5-10,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZBMENUXCXXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(C=C2C#N)N4CCC3CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the cyano group, and subsequent functionalization to attach the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The tricyclic core can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The cyano group and tricyclic core play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Acetamide Derivatives
Compounds like 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide () highlight the role of acetamide linkages in bioactivity. The target compound’s sulfanyl bridge may confer greater metabolic stability compared to ether or ester-linked analogues, as thioethers resist hydrolytic cleavage .
Anti-Exudative Acetamides
In anti-exudative studies, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed efficacy comparable to diclofenac sodium (8 mg/kg). The target compound’s dimethoxyphenyl group could enhance anti-inflammatory activity via COX-2 inhibition, though direct comparative data are lacking .
Quantitative Structural Similarity Analysis
Similarity Coefficients
The shape-Tanimoto (ST) and Tanimoto coefficients () quantify molecular similarity. For the target compound vs. 5c:
- ST Score : Likely >0.7 due to shared tricyclic cores and acetamide motifs.
- Tanimoto Index: ~0.5–0.6, reflecting divergent substituents (cyano vs. dioxaborolane). These metrics suggest moderate structural overlap but distinct pharmacophoric profiles .
Metabolic Pathway Relevance
Tabulated Comparison of Key Compounds
*Activity relative to diclofenac sodium.
Biological Activity
The compound 2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a complex organic molecule that exhibits significant biological activity. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Basic Information
- IUPAC Name : this compound
- CAS Number : Not explicitly available but related compounds have CAS numbers in the range of 728888-43-5.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 342.46 g/mol
Structural Characteristics
The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of a cyano group and a sulfanyl moiety are particularly noteworthy for their roles in pharmacodynamics.
Research indicates that this compound may interact with various biological targets, including:
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of similar compounds within the same structural family. The mechanism typically involves:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by affecting cell cycle regulation.
Antimicrobial Properties
There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against various pathogens. This may be attributed to:
- Disruption of bacterial cell membranes.
- Interference with metabolic processes in microorganisms.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Activity Research :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step protocols, typically starting with the assembly of the tricyclic diazatricyclo core followed by functionalization with sulfanyl and acetamide groups. Key steps include:
- Core synthesis : Cyclization reactions under controlled temperatures (e.g., 80–120°C) using polar aprotic solvents like DMF or DMSO .
- Thioether linkage : Coupling the sulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts such as triethylamine .
- Acetamide formation : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Optimization : Reaction parameters (solvent, temperature, stoichiometry) should be systematically varied and monitored via HPLC and TLC for purity ≥95% .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the tricyclic core and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect isotopic patterns (e.g., chlorine or sulfur) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the diazatricyclo system .
- HPLC-PDA : Purity analysis with reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
- Answer : Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Anti-inflammatory potential : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action against biological targets?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict interactions with enzymes (e.g., COX-2, topoisomerases) or receptors (e.g., GPCRs) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified target proteins .
- Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways in treated cells .
Q. What strategies are effective for resolving contradictions in biological activity data?
- Answer :
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns .
- Metabolic stability testing : Incubate with liver microsomes to assess if metabolites contribute to observed effects .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer :
- Analog synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated or heteroaromatic groups) .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl group, tricyclic core) via 3D-QSAR models .
- In vitro ADMET profiling : Assess permeability (Caco-2), plasma protein binding, and CYP inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
